molecular formula C21H19N3O3 B14208722 6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine CAS No. 832723-96-3

6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine

Cat. No.: B14208722
CAS No.: 832723-96-3
M. Wt: 361.4 g/mol
InChI Key: ZDQCSFKGYIILGM-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine is a complex organic compound with a unique structure that includes a benzyloxy group, two methyl groups, a nitro group, and an amine group attached to a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products Formed

    Reduction: The major product is 6-(Benzyloxy)-1,9-dimethyl-3-amino-9H-carbazol-2-amine.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyloxy group with the nucleophile.

Scientific Research Applications

6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxyindole: Similar in structure but lacks the nitro and amine groups.

    6-(Benzyloxy)-9-isopropyl-9H-purin-2-amine: Similar in structure but has different substituents on the carbazole core.

Uniqueness

6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and amine groups allows for a range of chemical reactions and potential biological activities that are not possible with simpler compounds.

Properties

CAS No.

832723-96-3

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

1,9-dimethyl-3-nitro-6-phenylmethoxycarbazol-2-amine

InChI

InChI=1S/C21H19N3O3/c1-13-20(22)19(24(25)26)11-17-16-10-15(8-9-18(16)23(2)21(13)17)27-12-14-6-4-3-5-7-14/h3-11H,12,22H2,1-2H3

InChI Key

ZDQCSFKGYIILGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1N)[N+](=O)[O-])C3=C(N2C)C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

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